(3,4-Dimethylphenyl)(phenyl)methanol
Overview
Description
(3,4-Dimethylphenyl)(phenyl)methanol is an organic compound with the molecular formula C15H16O. It is a white to off-white solid that is used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes a phenyl group and a 3,4-dimethylphenyl group attached to a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,4-Dimethylphenyl)(phenyl)methanol can be synthesized through several methods. One common method involves the reduction of the corresponding ketone, (3,4-dimethylphenyl)(phenyl)methanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF) .
Industrial Production Methods
In industrial settings, the compound can be produced by the catalytic hydrogenation of the corresponding ketone. This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylphenyl)(phenyl)methanol undergoes various chemical reactions, including:
Reduction: As mentioned earlier, the compound can be synthesized by reducing the corresponding ketone.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ethanol or THF.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).
Major Products Formed
Oxidation: (3,4-Dimethylphenyl)(phenyl)methanone.
Reduction: this compound.
Substitution: (3,4-Dimethylphenyl)(phenyl)methyl chloride.
Scientific Research Applications
(3,4-Dimethylphenyl)(phenyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenyl)(phenyl)methanol involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl and 3,4-dimethylphenyl groups can participate in hydrophobic interactions, further affecting the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethylphenyl)methanol: Similar structure but lacks the phenyl group.
(Phenyl)methanol (Benzyl alcohol): Similar structure but lacks the 3,4-dimethylphenyl group.
(3,4-Dimethylphenyl)(phenyl)methanone: The ketone analog of (3,4-Dimethylphenyl)(phenyl)methanol.
Uniqueness
This compound is unique due to the presence of both phenyl and 3,4-dimethylphenyl groups, which confer distinct chemical and physical properties. This dual aromatic structure allows for diverse interactions in chemical and biological systems, making it a valuable compound in various applications .
Properties
IUPAC Name |
(3,4-dimethylphenyl)-phenylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAGXZRHDPERJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=CC=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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